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Compound of Interest

Compound Name: 4-Iodo-2-(morpholino)pyridine

CAS No.: 1370025-59-4

Cat. No.: B2832510 Get Quote

Abstract
The 4-Iodo-2-(morpholino)pyridine scaffold represents a "privileged structure" in medicinal

chemistry, particularly in the development of Class I PI3K (phosphoinositide 3-kinase) and

mTOR inhibitors. This application note provides a rigorous, field-validated guide for

functionalizing this core. We focus on exploiting the high reactivity of the C-4 iodine handle via

palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and exploring

advanced C-H activation strategies for ring modulation. These protocols are optimized to

maintain the integrity of the morpholine ring while achieving high yields in complex drug

discovery workflows.

Introduction: The "Push-Pull" Electronic Landscape
To successfully functionalize 4-Iodo-2-(morpholino)pyridine, one must understand its

electronic environment. The molecule exhibits a "push-pull" system:

The "Push": The morpholine group at C-2 acts as a strong electron donor (+M effect) via its

nitrogen lone pair. This increases electron density on the pyridine ring, rendering it less

electrophilic than a bare pyridine.

The "Pull": The pyridine nitrogen (electronegative) and the iodine atom (inductive withdrawal)

create a localized electron deficiency at C-4.
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Implication for Reactivity: The C-4 position is highly activated for oxidative addition by transition

metals (Pd, Ni), making it the primary vector for diversification. However, the electron-rich

nature of the ring (due to morpholine) can sometimes retard nucleophilic aromatic substitution (

) unless harsh conditions are used. Therefore, metal-catalyzed coupling is the preferred
methodology.

Visualizing the Reactivity Landscape
The following diagram maps the strategic entry points for functionalization.
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Figure 1: Strategic reaction map for 4-Iodo-2-(morpholino)pyridine. Solid lines indicate

primary C-4 functionalization; dashed lines indicate advanced ring manipulation.

Module 1: Suzuki-Miyaura Cross-Coupling (C-C
Bond Formation)
The Suzuki coupling is the most robust method for attaching aryl or heteroaryl groups to the C-

4 position. This is critical for synthesizing bi-aryl kinase inhibitors (e.g., Pictilisib analogs).
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The oxidative addition of Pd(0) into the C-I bond is fast. The rate-limiting step is often the

transmetalation, particularly if the boronic acid is electron-deficient. The morpholine nitrogen

can potentially coordinate to Pd, acting as a "poison." Therefore, bidentate ligands like dppf are

recommended to enforce reductive elimination and prevent catalyst deactivation.

Protocol A: Standard High-Throughput Conditions
Applicability: Robust for a wide range of aryl/heteroaryl boronic acids.

Materials:

Substrate: 4-Iodo-2-(morpholino)pyridine (1.0 equiv)

Boronic Acid: Ar-B(OH)2 (1.2 equiv)

Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (5 mol%)

Base: 2M Na2CO3 (aq) (2.5 equiv)

Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

Charge: In a reaction vial equipped with a magnetic stir bar, combine the substrate, boronic

acid, and Pd catalyst.

Inert Atmosphere: Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

Solvent Addition: Add degassed 1,4-Dioxane and 2M Na2CO3 via syringe.

Reaction: Heat the block to 90°C for 4–12 hours. Monitor conversion by LCMS (Note: TLC is

often insufficient due to overlapping UV spots of heterocycles).

Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water. Dry the organic

layer over

.
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Purification: Flash chromatography. Tip: Pre-treat the silica column with 1% Triethylamine

(TEA) to prevent streaking of the basic pyridine product.

Data Summary: Ligand Effects
Catalyst System Yield (%) Notes

Pd(dppf)Cl2 / Na2CO3 88-95%
Recommended. Excellent

tolerance of sterics.

Pd(PPh3)4 / K2CO3 65-75%
Slower conversion; prone to

de-iodination (reduction).

Pd(OAc)2 / SPhos 80-90%
Good for highly hindered

boronic acids.

Module 2: Buchwald-Hartwig Amination (C-N Bond
Formation)
Introducing an amine at C-4 creates 2,4-diaminopyridine systems, which are potent hydrogen

bond acceptors in enzyme pockets.

Mechanistic Insight
The challenge here is the competitive binding of the substrate's pyridine nitrogen and

morpholine nitrogen to the metal center. To overcome this, we utilize Xantphos, a wide-bite-

angle ligand that chelates strongly to Palladium, preventing the formation of inactive off-cycle

species.

Protocol B: C-N Coupling with Secondary Amines
Applicability: Coupling with piperazines, piperidines, or anilines.

Materials:

Substrate: 4-Iodo-2-(morpholino)pyridine (1.0 equiv)

Amine:
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(1.2 equiv)

Catalyst:

(2.5 mol%)

Ligand: Xantphos (5 mol%)

Base:

(anhydrous) (2.0 equiv) or NaOtBu (1.5 equiv)

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

Pre-complexation (Optional but Recommended): Stir

and Xantphos in the solvent for 10 mins under Argon to form the active

species (solution turns from purple to yellow/orange).

Addition: Add the iodide substrate, amine, and base to the reaction vessel.

Heating: Heat to 100°C for 12–16 hours.

Filtration: The reaction mixture will be heterogeneous. Filter hot through a Celite pad to

remove inorganic salts and Palladium black.

Purification: The product is often very polar. Use a gradient of DCM:MeOH (0% to 10%) with

1%

additive.

Troubleshooting Table
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Observation Root Cause Corrective Action

Low Conversion (<20%)
Catalyst poisoning by pyridine

N.

Switch to BrettPhos or RuPhos

precatalysts (3rd Gen).

De-iodination (Product + H) -hydride elimination from

amine.

Avoid NaOtBu; use milder

base like

or

.

Incomplete Reaction Moisture in solvent.
Use strictly anhydrous toluene;

store base in desiccator.

Module 3: Advanced Functionalization (C-H
Activation)
For diversifying the scaffold without relying on the halogen handle, Iridium-catalyzed borylation

allows access to the C-5 position.

Protocol C: C-5 Borylation
The bulky morpholine at C-2 and the iodine at C-4 create a steric pocket that directs Iridium-

catalyzed C-H activation to the C-5 position (meta to the morpholine).

Workflow:

Catalyst:

(3 mol%) + dtbpy (ligand).

Reagent:

(Bis(pinacolato)diboron).

Conditions: THF, 60°C, 18h.

Result: Yields the 4-iodo-2-morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-

yl)pyridine. This intermediate can then undergo a subsequent Suzuki coupling at C-5, leaving
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the C-4 iodine intact for later steps (orthogonal functionalization).

Visualizing the Suzuki Catalytic Cycle
Understanding the specific cycle for this substrate helps in troubleshooting.
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Figure 2: Catalytic cycle for the Suzuki coupling of 4-iodo-2-morpholinopyridine. Note that

Transmetalation is often the optimization bottleneck.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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